molecular formula C10H14N2O2 B8743684 2-Methyl-1-(4-nitrophenyl)propan-2-amine

2-Methyl-1-(4-nitrophenyl)propan-2-amine

Cat. No.: B8743684
M. Wt: 194.23 g/mol
InChI Key: YJTXREMGWWXMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-nitrophenyl)propan-2-amine is a secondary amine featuring a branched propan-2-amine backbone substituted with a methyl group at position 2 and a 4-nitrophenyl group at position 1. The nitro group at the para position of the phenyl ring confers distinct electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1-(4-nitrophenyl)propan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3

InChI Key

YJTXREMGWWXMCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights :

  • This is supported by studies on 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups, which demonstrated potent antimicrobial activity against E. coli and C. albicans .
  • Methoxy Group (4-OCH₃): Electron-donating groups like methoxy reduce bioactivity in certain contexts.
  • Trifluoromethyl (4-CF₃) : Increases metabolic stability and membrane permeability, making it valuable in CNS-targeting compounds .

Backbone Modifications

Modifications to the propan-2-amine backbone alter steric bulk and hydrogen-bonding capacity:

  • N-Ethyl Derivatives : N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (MW 231.26) introduces additional alkylation, reducing polarity and enhancing lipophilicity for improved blood-brain barrier penetration .
  • Piperidine/Oxazepane Hybrids : Compounds like 2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine (C₉H₂₀N₂O, MW 172.27) incorporate heterocycles, expanding applications in G protein-coupled receptor (GPCR) modulation .

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